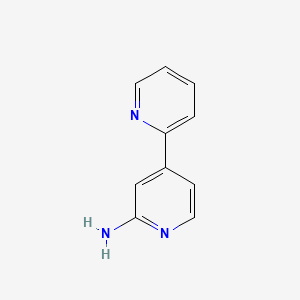
4-Pyridin-2-ylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-2-ylpyridin-2-amine is a heterocyclic compound that features two pyridine rings connected through an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
作用机制
Target of Action
The primary targets of 4-Pyridin-2-ylpyridin-2-amine are Cyclin-dependent protein kinases (CDKs) and Serine/threonine protein kinase PLK4 . CDKs are important protein-serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
The compound interacts with its targets, inhibiting their activities. For instance, it has been shown to have inhibitory activities against CDK6 . The interaction of the compound with its targets results in changes in the cell cycle and transcription processes regulated by CDKs .
Biochemical Pathways
The compound affects the biochemical pathways regulated by its targets. For instance, CDKs regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . The inhibition of these kinases by the compound can affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been reported to exhibit good plasma stability and liver microsomal stability , which could impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the inhibition of the activities of its targets, leading to changes in the cell cycle and transcription processes . This can result in antitumor activities and potential anticancer effects .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . The compound showed an effective corrosion inhibition for mild steel in an acid medium .
生化分析
Biochemical Properties
4-Pyridin-2-ylpyridin-2-amine has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For instance, it has been reported to exhibit significant antibacterial and antifungal potential .
Cellular Effects
At the cellular level, this compound has been shown to exhibit excellent antiproliferative activity against certain types of cells, such as breast cancer cells . It influences cell function by impacting various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been observed to form H-bonds with certain amino acid residues, influencing their binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, and can also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can involve specific transporters or binding proteins . This can also influence its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can be influenced by various factors. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-ylpyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyridine derivative under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine, where the reaction is carried out in toluene with iodine and tert-butyl hydroperoxide as promoters . This method is metal-free and operates under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4-Pyridin-2-ylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives.
科学研究应用
4-Pyridin-2-ylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of materials with specific chemical properties, such as catalysts and ligands for metal complexes.
相似化合物的比较
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar structure but contains a pyrimidine ring instead of a second pyridine ring.
N-(Pyridin-2-yl)amides: These compounds have an amide linkage instead of an amine group.
Uniqueness: 4-Pyridin-2-ylpyridin-2-amine is unique due to its dual pyridine structure connected through an amine group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-pyridin-2-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-8(4-6-13-10)9-3-1-2-5-12-9/h1-7H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUQAICLZPAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-4-acetyl-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760893.png)
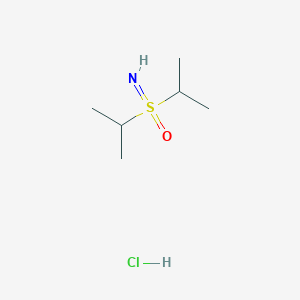
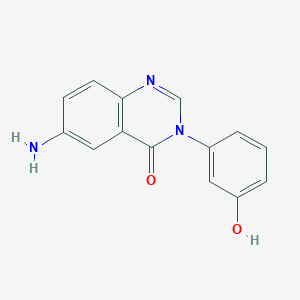
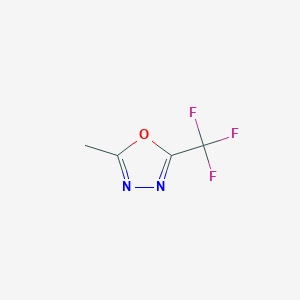
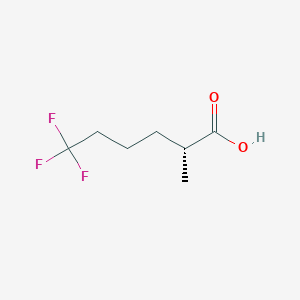
![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
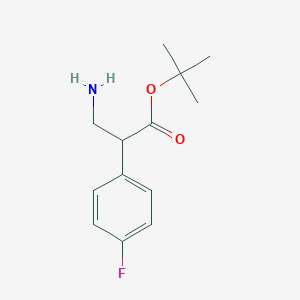
![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B2760905.png)

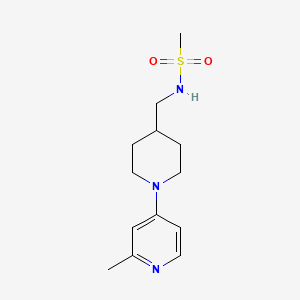
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2760911.png)
